3,6-Dichloro-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-methyl-4-quinolinol is a chemical compound with the molecular formula C10H7Cl2NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a methyl group at position 2, and a hydroxyl group at position 4 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with acetic anhydride and subsequent cyclization with phosphorus oxychloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-methyl-4-quinolinol involves its interaction with various molecular targets and pathways. For instance, its iron complex has been shown to inhibit telomerase activity by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is thought to be related to its ability to chelate metal ions, which are essential cofactors for many enzymes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar structure with chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
2-Methyl-4-quinolinol: Lacks the chlorine atoms but has a similar quinoline core structure.
Fluoroquinolines: Fluorinated derivatives of quinoline with enhanced biological activity.
Uniqueness
3,6-Dichloro-2-methyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31403-67-5 |
---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,6-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
NOKYOUVZDYQGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.